[2-(Pentan-3-ylcarbamoyl)phenyl] acetate
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Overview
Description
[2-(Pentan-3-ylcarbamoyl)phenyl] acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with a pentan-3-ylcarbamoyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pentan-3-ylcarbamoyl)phenyl] acetate typically involves the esterification of 2-(Pentan-3-ylcarbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Pentan-3-ylcarbamoyl)phenyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-(Pentan-3-ylcarbamoyl)phenol and acetic acid.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Hydrolysis: 2-(Pentan-3-ylcarbamoyl)phenol and acetic acid.
Oxidation: Various oxidized phenyl derivatives.
Substitution: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
[2-(Pentan-3-ylcarbamoyl)phenyl] acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Pentan-3-ylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Similar ester structure but lacks the carbamoyl group.
2-(Pentan-3-ylcarbamoyl)phenol: Similar structure but lacks the acetate group.
Acetylphenylcarbamate: Contains both carbamoyl and acetate groups but with different connectivity.
Uniqueness
[2-(Pentan-3-ylcarbamoyl)phenyl] acetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a phenyl ring, carbamoyl group, and acetate group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(pentan-3-ylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(5-2)15-14(17)12-8-6-7-9-13(12)18-10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYERKJSBRJJVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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